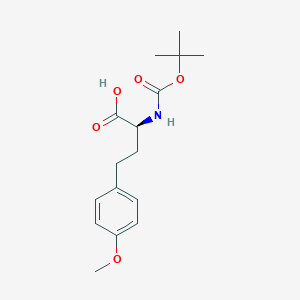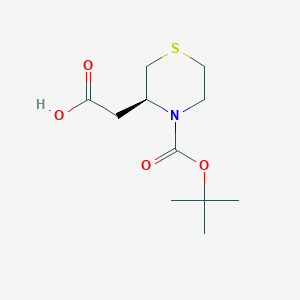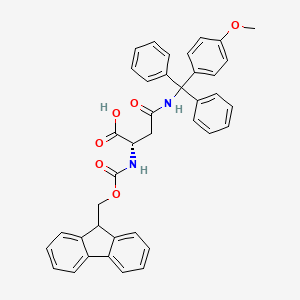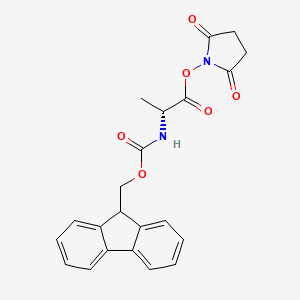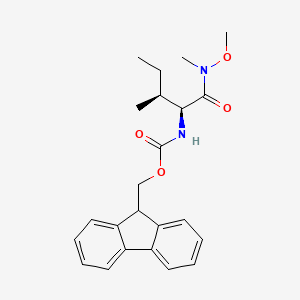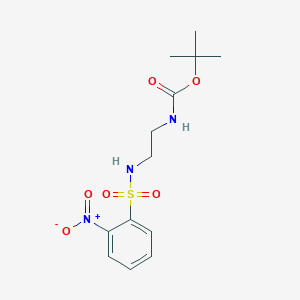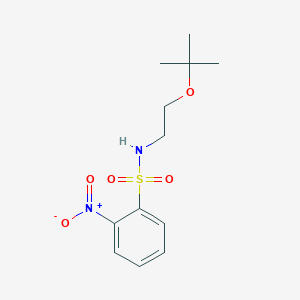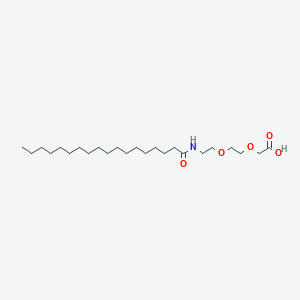
8-(Stearoylamido)-3,6-dioxaoctanoic acid
Descripción general
Descripción
8-(Stearoylamido)-3,6-dioxaoctanoic acid, also known as 8-Stearoylamido-octanoic acid, is an important acid found in many biological systems. It is a saturated fatty acid that is commonly used in scientific research due to its ability to act as an enzyme inhibitor and its wide range of applications. 8-Stearoylamido-octanoic acid is a valuable tool for researchers, as it can be used in a variety of experiments, including those involving enzyme inhibition, biochemical and physiological effects, and more.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- The synthesis of podands modified with thiosemicarbazide and fluoroalkyl(hydroxy)pyrazoline fragments has been explored using derivatives of 3,6-dioxaoctane. This research highlights the synthesis of compounds through various chemical reactions and their structural analysis using X-ray diffraction (Filyakova et al., 2017).
Structure of Reaction Products
- Research on the reaction of 3,6-dioxa-1,8-(di-2,3-dichloromaleimido)octane with 3,6-dioxaoctane-1,8-diamine has been conducted, leading to the formation of specific compounds. The study involved detailed structural analysis using x-ray structural investigation (Ganin et al., 1992).
Hydrogen Bonding and Tautomerism in Schiff Bases
- Research on 1,8-di[N-2-oxyphenyl-salicylidene]-3,6-dioxaoctane and related compounds focuses on their synthesis, characterization, and the study of tautomeric equilibria. The study provides insights into the intramolecular hydrogen bonding and tautomerism in Schiff bases (Yıldız et al., 1998).
DNA Binding Properties
- Research on the synthesis and DNA binding properties of bis-PNA (peptide nucleic acid), containing 8-amino-3,6-dioxaoctanoic acid units, highlights its potential in forming stable triple-stranded complexes with complementary oligonucleotides. This study is significant in understanding DNA binding mechanisms (Egholm et al., 1995).
Synthesis of Diazadioxa[8]circulenes
- The synthesis of a new class of planar cyclooctatetraenes, diazadioxa[8]circulenes, using 3,6-dihydroxycarbazoles, and their characterization, including optical and electrochemical properties, has been researched. This contributes to the understanding of antiaromatic compounds in chemistry (Hensel et al., 2013).
Solid-Phase Enzymatic Synthesis
- The study on solid-phase enzymatic synthesis of a Sialyl Lewis X Tetrasaccharide using a matrix that includes 3,6-dioxaoctane derivatives. This research provides insights into enzymatic synthesis processes and their applications (Blixt & Norberg, 1998).
Mecanismo De Acción
Target of Action
Stearoyl-adoa, also known as 2-(2-(2-Stearamidoethoxy)ethoxy)acetic acid or 8-(Stearoylamido)-3,6-dioxaoctanoic acid, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, contributing to the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Mode of Action
Stearoyl-adoa interacts with its target, SCD1, by inhibiting its activity . SCD1 is an endoplasmic reticulum enzyme that catalyzes the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs), specifically oleate and palmitoleate from stearoyl-CoA and palmitoyl-CoA . By inhibiting SCD1, Stearoyl-adoa disrupts this conversion process, leading to a decrease in the production of MUFAs .
Biochemical Pathways
The inhibition of SCD1 by Stearoyl-adoa affects several biochemical pathways. SCD1 plays a crucial role in lipid biosynthesis, energy sensing, and the transduction signals that influence mitogenesis and tumorigenesis . By inhibiting SCD1, Stearoyl-adoa can disrupt these pathways, potentially leading to a decrease in cancer cell proliferation and survival .
Result of Action
The inhibition of SCD1 by Stearoyl-adoa results in a decrease in the production of MUFAs, which are major components of membrane phospholipids, cholesterol esters, and alkyl-diacylglycerol . This can lead to changes in cell membrane fluidity and signal transduction, potentially affecting cell growth and differentiation . In the context of cancer, this could result in decreased proliferation, invasion, sternness, and chemoresistance of cancer cells .
Action Environment
The action of Stearoyl-adoa can be influenced by various environmental factors. For instance, the regulation of SCD1, the target of Stearoyl-adoa, is known to be affected by factors such as metabolism, diet, tumor microenvironment, transcription factors, non-coding RNAs, and epigenetic modification . These factors could potentially influence the action, efficacy, and stability of Stearoyl-adoa.
Propiedades
IUPAC Name |
2-[2-[2-(octadecanoylamino)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)25-18-19-29-20-21-30-22-24(27)28/h2-22H2,1H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZDCKAEPCEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



